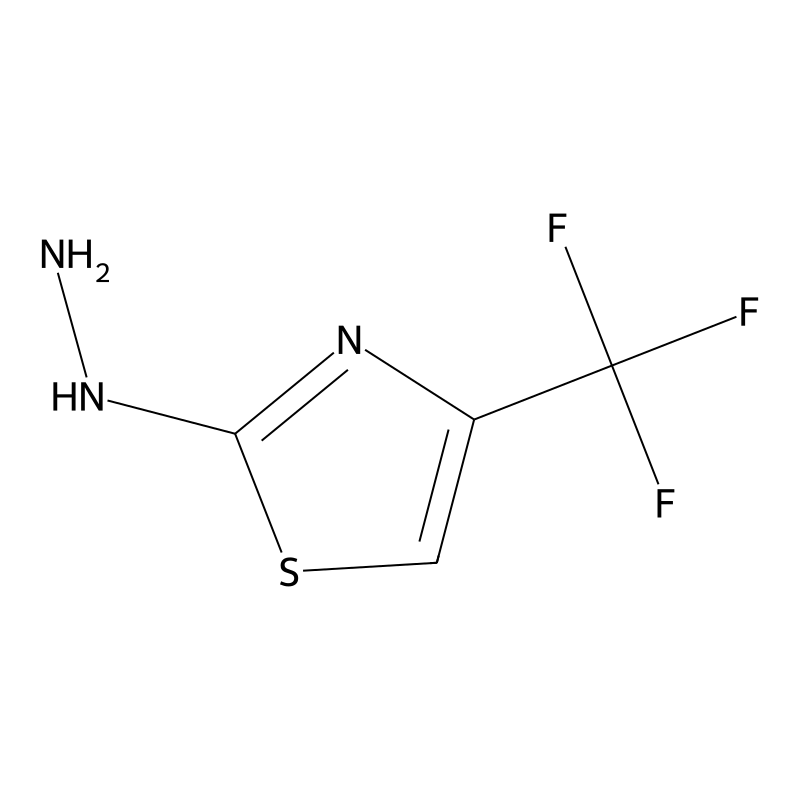

2-Hydrazinyl-4-(trifluoromethyl)-1,3-thiazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Medicinal Chemistry

The presence of the hydrazinyl group suggests potential for the molecule to be explored as a scaffold for drug discovery. Hydrazinofuran derivatives have been investigated for their anticonvulsant and antibacterial properties []. The trifluoromethyl group can also influence the biological activity of molecules []. Further research would be needed to determine if 2-Hydrazinyl-4-(trifluoromethyl)-1,3-thiazole exhibits any specific medicinal properties.

Material Science

Heterocyclic compounds containing nitrogen and sulfur atoms can be useful building blocks for the development of novel functional materials. The thiazole ring is a common component in various materials, including conducting polymers and organic semiconductors []. The trifluoromethyl group can also influence the material properties []. Investigation into the synthesis and properties of polymers or other materials incorporating 2-Hydrazinyl-4-(trifluoromethyl)-1,3-thiazole could be a potential area of research.

Organic Chemistry

The molecule presents an interesting structure for studies in organic chemistry. The combination of the hydrazinyl and trifluoromethyl groups might be of interest for exploring new synthetic transformations or reactivity patterns.

2-Hydrazinyl-4-(trifluoromethyl)-1,3-thiazole is a heterocyclic compound characterized by the presence of a thiazole ring, which incorporates both nitrogen and sulfur atoms. The trifluoromethyl group at the 4-position enhances the compound's reactivity and lipophilicity, making it an interesting candidate for various chemical and biological applications. Thiazoles are known for their diverse biological activities, including antimicrobial and anticancer properties, largely due to the unique electronic and steric effects imparted by their heteroatoms .

- Nucleophilic Substitution: The nitrogen atom in the hydrazine moiety can act as a nucleophile.

- Cyclization Reactions: It can participate in cyclization with various electrophiles, leading to the formation of more complex structures.

- Condensation Reactions: The hydrazine group can react with carbonyl compounds to form hydrazones, which may further undergo transformations .

2-Hydrazinyl-4-(trifluoromethyl)-1,3-thiazole exhibits significant biological activities. Studies have shown its potential as an antibacterial agent and its ability to inhibit various cancer cell lines. The presence of the trifluoromethyl group is believed to enhance its potency by improving membrane permeability and bioavailability. Additionally, thiazole derivatives have been linked to various mechanisms of action, including enzyme inhibition and interference with cellular signaling pathways .

The synthesis of 2-Hydrazinyl-4-(trifluoromethyl)-1,3-thiazole generally involves:

- Formation of Thiazole Ring: This can be achieved through methods such as Hantzsch synthesis or cyclization of thiosemicarbazones.

- Introduction of Trifluoromethyl Group: This is often done using trifluoroacetic anhydride or similar reagents during the synthesis process.

- Hydrazine Substitution: The hydrazine moiety is typically introduced via a condensation reaction with appropriate carbonyl compounds .

The compound finds applications in various fields:

- Pharmaceuticals: Due to its antibacterial and anticancer properties, it is being explored as a potential drug candidate.

- Agriculture: Its antimicrobial activity makes it suitable for use in crop protection products.

- Chemical Research: It serves as a building block for synthesizing other complex thiazole derivatives .

Interaction studies indicate that 2-Hydrazinyl-4-(trifluoromethyl)-1,3-thiazole can interact with various biological targets, including enzymes involved in metabolic pathways. Its ability to form stable complexes with proteins has been demonstrated, suggesting potential for use in drug design where targeted delivery is crucial. Additionally, studies have shown that it can effectively modulate gene expression related to antibacterial activity .

Several compounds share structural similarities with 2-Hydrazinyl-4-(trifluoromethyl)-1,3-thiazole. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Hydrazinyl-5-(trifluoromethyl)-1,3-thiazole | Different substitution pattern on thiazole | Enhanced reactivity due to different positioning |

| 2-Aminothiazole | Lacks hydrazine functionality | Known for broad-spectrum antimicrobial activity |

| 4-Amino-1,3-thiazole | Contains an amino group instead of hydrazine | Exhibits different biological activities |

| 2-Thiohydrazinyl-4-(trifluoromethyl)-1,3-thiazole | Contains sulfur in the hydrazine moiety | Potentially different reactivity profile |

The uniqueness of 2-Hydrazinyl-4-(trifluoromethyl)-1,3-thiazole lies in its specific trifluoromethyl substitution and hydrazine functionality, which together enhance its biological activity and chemical reactivity compared to other thiazole derivatives .